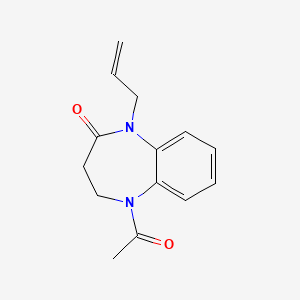

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)-

Beschreibung

2H-1,5-Benzodiazepin-2-on, 1,3,4,5-Tetrahydro-5-acetyl-1-(2-propenyl)- ist ein Derivat der Benzodiazepin-Familie. Benzodiazepine sind bekannt für ihre Anwendungen in der Medizin, insbesondere als Anxiolytika, Sedativa und Muskelrelaxantien.

Eigenschaften

CAS-Nummer |

120337-30-6 |

|---|---|

Molekularformel |

C14H16N2O2 |

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

1-acetyl-5-prop-2-enyl-2,3-dihydro-1,5-benzodiazepin-4-one |

InChI |

InChI=1S/C14H16N2O2/c1-3-9-16-13-7-5-4-6-12(13)15(11(2)17)10-8-14(16)18/h3-7H,1,8-10H2,2H3 |

InChI-Schlüssel |

KPOKLIRNGJBGBL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCC(=O)N(C2=CC=CC=C21)CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2H-1,5-Benzodiazepin-2-on, 1,3,4,5-Tetrahydro-5-acetyl-1-(2-propenyl)- umfasst typischerweise die folgenden Schritte:

Bildung des Benzodiazepin-Kerns: Dies kann durch Reaktion von o-Phenylendiamin mit einem geeigneten Carbonsäurederivat unter sauren oder basischen Bedingungen erzielt werden.

Alkylierung: Die Allylgruppe wird an der 1-Position durch eine nukleophile Substitutionsreaktion unter Verwendung von Allylbromid oder Allylchlorid in Gegenwart einer Base eingeführt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich groß angelegte Batch- oder kontinuierliche Verfahren umfassen, wobei die Reaktionsbedingungen optimiert werden, um Ausbeute und Reinheit zu maximieren. Der Einsatz von automatisierten Systemen und Reaktoren kann dazu beitragen, eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Allylgruppe, was zur Bildung von Epoxiden oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und sie in Alkohole umwandeln.

Substitution: Der Benzodiazepin-Kern kann verschiedene Substitutionsreaktionen eingehen, insbesondere elektrophilen aromatischen Substitutionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene (Cl2, Br2) oder Nitriermittel (HNO3).

Hauptprodukte

Oxidation: Epoxide, Aldehyde.

Reduktion: Alkohole.

Substitution: Halogenierte oder nitrierte Benzodiazepinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. GABA-Rezeptoren im zentralen Nervensystem. Durch Bindung an diese Rezeptoren kann sie die neuronale Aktivität modulieren, was zu ihren anxiolytischen und sedativen Wirkungen führt. Zu den beteiligten Signalwegen gehört die Verstärkung der GABAergen Transmission, was zu verstärkten inhibitorischen Effekten auf die neuronale Aktivität führt.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate neuronal activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic transmission, which results in increased inhibitory effects on neuronal firing.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-on: Ein einfacheres Derivat ohne Acetyl- und Allylgruppen.

5-Methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-on: Eine strukturell verwandte Verbindung mit unterschiedlichen Substituenten.

4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-on: Ein weiteres Benzodiazepinderivat mit einer Phenylgruppe.

Einzigartigkeit

Die einzigartigen Strukturmerkmale von 2H-1,5-Benzodiazepin-2-on, 1,3,4,5-Tetrahydro-5-acetyl-1-(2-propenyl)-, wie z. B. die Acetyl- und Allylgruppen, verleihen ihm besondere chemische und pharmakologische Eigenschaften. Diese Modifikationen können seine Reaktivität, Bindungsaffinität und die gesamte biologische Aktivität beeinflussen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.